3-(Trifluoromethyl)azetidine-3-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC13801877
Molecular Formula: C5H7ClF3NO2
Molecular Weight: 205.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H7ClF3NO2 |
|---|---|
| Molecular Weight | 205.56 g/mol |
| IUPAC Name | 3-(trifluoromethyl)azetidine-3-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C5H6F3NO2.ClH/c6-5(7,8)4(3(10)11)1-9-2-4;/h9H,1-2H2,(H,10,11);1H |
| Standard InChI Key | QGOBTPKHNHAESV-UHFFFAOYSA-N |
| SMILES | C1C(CN1)(C(=O)O)C(F)(F)F.Cl |
| Canonical SMILES | C1C(CN1)(C(=O)O)C(F)(F)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of an azetidine ring (a four-membered saturated heterocycle containing one nitrogen atom) substituted at the 3-position with both a trifluoromethyl () group and a carboxylic acid () group, forming a quaternary carbon center. The hydrochloride salt enhances solubility in polar solvents, a critical factor for biological testing . Key structural identifiers include:
The trifluoromethyl group induces significant electronic effects, including increased lipophilicity and metabolic stability, while the azetidine ring’s strain influences conformational flexibility .
Physicochemical Characteristics
Table 1 summarizes critical properties derived from experimental and computational data:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 205.56 g/mol | |
| LogP (Octanol-Water) | 1.10 (estimated) | |
| Water Solubility | >10 mg/mL (HCl salt) | |
| pKa (Carboxylic Acid) | ~2.5 (estimated) | |
| Melting Point | Not reported | – |
The hydrochloride salt form improves aqueous solubility, making it suitable for in vitro assays. The group contributes to a logP value of ~1.10, balancing hydrophobicity and polarity for membrane permeability .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 3-(trifluoromethyl)azetidine-3-carboxylic acid hydrochloride involves multi-step strategies, often starting from azetidine precursors. A representative pathway includes:
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Ring Formation: Cyclization of γ-amino acids or haloamines to construct the azetidine core .
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Trifluoromethylation: Introduction of the group via radical or nucleophilic pathways, using reagents like TMSCF or CFX (X = I, Br) .
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Carboxylic Acid Installation: Oxidation of a hydroxymethyl group or hydrolysis of nitriles.
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Salt Formation: Treatment with HCl to yield the hydrochloride .
A gram-scale method described by Ji et al. (2018) for analogous azetidines involves Pd-catalyzed cross-coupling and ring-closing metathesis, adaptable for this compound . Challenges include managing steric hindrance at the quaternary carbon and minimizing racemization during acid formation .
Industrial Production
Large-scale synthesis employs continuous flow reactors to enhance yield and purity. Key parameters include:
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Purification: Recrystallization from ethanol/water mixtures
Applications in Pharmaceutical Research
Drug Discovery
The compound serves as a rigid scaffold in protease inhibitors and kinase modulators. Its stereochemistry and fluorine content improve target binding and pharmacokinetic profiles. Notable applications include:
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Antiviral Agents: Analogous azetidines inhibit viral proteases by mimicking natural peptide substrates.
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CNS Therapeutics: Enhanced blood-brain barrier penetration due to moderate logP .
Agrochemistry
Fluorinated azetidines are explored as herbicides and fungicides. The group disrupts enzymatic pathways in pests, while the azetidine ring provides structural novelty to evade resistance.
Future Perspectives
Synthetic Innovations
Advances in photoredox catalysis may enable milder trifluoromethylation conditions, improving yields . Biocatalytic routes using engineered enzymes are under investigation for enantioselective synthesis.
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